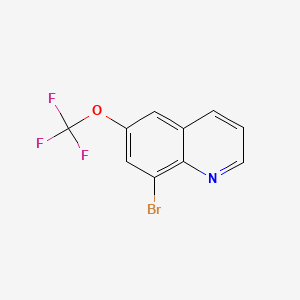

8-Bromo-6-(trifluoromethoxy)quinoline

説明

Overview of Quinolines as Privileged Heterocyclic Scaffolds in Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure in a vast array of chemical entities. ontosight.aiontosight.ainih.gov This nitrogen-containing scaffold is considered "privileged" in medicinal chemistry and materials science due to its rigid structure and ability to engage in various non-covalent interactions. acs.orgorientjchem.org The quinoline nucleus is prevalent in numerous natural products, most notably the Cinchona alkaloids like quinine, which has a long history in the treatment of malaria. ontosight.ainih.gov

The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of its derivatives. orientjchem.org This adaptability has led to the development of a wide range of synthetic quinolines with diverse and potent biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govpreprints.org Consequently, the quinoline scaffold is a recurring motif in many FDA-approved drugs and continues to be a focal point of intensive research in drug discovery and organic synthesis. nih.govorientjchem.org

Significance of Halogenation and Trifluoromethoxylation in Quinoline Derivatives for Synthetic Chemistry and Molecular Design

The introduction of halogen atoms and trifluoromethoxy groups onto the quinoline framework is a key strategy in modern medicinal chemistry and molecular design. These modifications can profoundly influence a molecule's pharmacological profile.

Halogenation , the process of incorporating one or more halogen atoms (F, Cl, Br, I), is a powerful tool for modulating the properties of quinoline derivatives. mdpi.comacs.org The introduction of a bromine atom, as in 8-Bromo-6-(trifluoromethoxy)quinoline, can have several important effects:

Modulating Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. mdpi.com

Electronic Effects: Halogens exert strong electronic effects (inductive and resonance), which can alter the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.

Halogen Bonding: Heavier halogens like bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. acs.org

Synthetic Handle: A bromine atom serves as a versatile synthetic handle, allowing for the introduction of other functional groups through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). chemicalbook.com

Research has shown that halogenated quinolines (HQs) can possess potent biological activities, including the ability to eradicate drug-resistant bacterial biofilms. nih.govnih.gov

Trifluoromethoxylation involves the introduction of a -OCF₃ group. This group is increasingly utilized in drug design due to its unique combination of properties:

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can significantly enhance membrane permeability.

Metabolic Stability: It is highly resistant to metabolic degradation, contributing to an improved pharmacokinetic profile.

Electronic Nature: It acts as a strong electron-withdrawing group through induction, which can modulate the reactivity and properties of the aromatic ring.

Bioisostere: The trifluoromethoxy group can serve as a bioisostere for other groups, offering a different steric and electronic profile while potentially maintaining or improving biological activity.

The combination of both a bromine atom and a trifluoromethoxy group on a quinoline scaffold, therefore, represents a deliberate design strategy to create a molecule with potentially enhanced metabolic stability, cell permeability, and specific electronic properties, while also providing a site for further synthetic modification.

Structural Context of this compound within the Diverse Quinoline Class

This compound is a distinct molecule within the broad family of substituted quinolines. Its structure is defined by the placement of two powerful modifying groups on the benzo portion of the quinoline core.

The quinoline core provides the fundamental heterocyclic framework.

The bromo group is located at position 8. Substituents at this position can influence the electronic environment of the heterocyclic nitrogen atom and can be involved in chelation with metal ions.

The trifluoromethoxy group is situated at position 6. This position is part of the benzene ring and is relatively distant from the nitrogen atom, meaning its electronic influence is transmitted through the aromatic system.

Below is a table detailing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1020253-25-1 |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| Synonyms | 8-Bromo-6-trifluoromethoxyquinoline |

Structure

3D Structure

特性

IUPAC Name |

8-bromo-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJIPDVPISXOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650577 | |

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-25-1 | |

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020253-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms in the Synthesis and Transformation of 8 Bromo 6 Trifluoromethoxy Quinoline

Mechanistic Pathways of Electrophilic Bromination on the Quinoline (B57606) System

The synthesis of 8-Bromo-6-(trifluoromethoxy)quinoline often involves the direct bromination of the parent 6-(trifluoromethoxy)quinoline (B1590858). This transformation is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the quinoline ring system and the directing effects of the substituents.

The quinoline nucleus is a bicyclic heteroaromatic system. The benzene (B151609) ring (carbocyclic portion) is generally more susceptible to electrophilic attack than the pyridine (B92270) ring (heterocyclic portion), which is deactivated by the electron-withdrawing nitrogen atom. The substitution pattern on the benzene ring is influenced by the position of the nitrogen atom and any existing substituents.

In the case of 6-(trifluoromethoxy)quinoline, the key directing groups are the heterocyclic nitrogen and the trifluoromethoxy (-OCF₃) group.

Nitrogen Atom: The nitrogen atom strongly deactivates the pyridine ring towards electrophiles. It also deactivates the benzene ring, particularly at the ortho (position 8) and para (position 5) positions relative to the C4a-C8a bond. However, electrophilic substitution on the benzene ring is still preferred over the pyridine ring.

Trifluoromethoxy Group (-OCF₃): Located at position 6, this group is strongly electron-withdrawing via induction due to the highly electronegative fluorine atoms. It is also a weak deactivator. As a meta-director, it directs incoming electrophiles to positions 5 and 7.

The mechanism proceeds as follows:

Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂), is activated by a Lewis acid or is used in conjunction with an oxidizing agent. N-Bromosuccinimide (NBS) can also be used as an electrophilic bromine source. rsc.org

Formation of the Sigma Complex: The π-electrons of the quinoline ring's carbocyclic portion attack the electrophilic bromine atom (Br⁺). This attack, predominantly at the C-8 position, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A weak base in the reaction mixture removes the proton from the C-8 position, restoring the aromaticity of the ring and yielding the final product, this compound.

| Step | Description | Key Intermediates |

| 1 | Electrophile Generation | Br⁺ (or polarized Br₂) |

| 2 | Nucleophilic Attack | Sigma Complex (Arenium Ion) |

| 3 | Deprotonation | Final Product |

Elucidation of Radical Pathways in Dehydrogenation Processes Leading to Aromatic Quinolines

Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, produce a 1,2-dihydroquinoline (B8789712) intermediate that must be oxidized to the final aromatic quinoline. pharmaguideline.comiipseries.org While traditional oxidizing agents are often used, dehydrogenation can also proceed through radical mechanisms, particularly in modern synthetic methods. nih.gov These radical pathways are often initiated by light, heat, or a radical initiator and can offer milder reaction conditions. researchgate.netorganic-chemistry.org

A plausible radical dehydrogenation mechanism for a dihydro-6-(trifluoromethoxy)quinoline intermediate involves the following steps:

Initiation: A radical initiator (e.g., AIBN) or a photocatalyst generates an initial radical species. This radical abstracts a hydrogen atom from the dihydroquinoline, typically from the nitrogen atom of the N-H bond or an adjacent C-H bond, to form a quinolinyl radical intermediate.

Propagation:

The quinolinyl radical can then react with an oxygen molecule (if the reaction is aerobic) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another dihydroquinoline molecule, propagating the radical chain and forming a hydroperoxide intermediate.

Alternatively, the initial quinolinyl radical can undergo further single-electron transfer (SET) oxidation, followed by loss of a proton, to achieve aromatization.

Termination: The reaction is terminated when two radical species combine.

The use of catalysts like nickel(II) featuring diradical ligands has been shown to facilitate dehydrogenative condensation reactions to form quinolines, where the catalyst synergistically participates in the dehydrogenation of alcohol intermediates that lead to the quinoline core. acs.org These processes highlight the role of metal-ligand radical species in abstracting hydrogen atoms and facilitating the aromatization step. researchgate.net

Intramolecular Cyclization and Condensation Reaction Mechanisms (e.g., Knoevenagel Condensation, Michael Addition)

The construction of the quinoline ring itself relies heavily on intramolecular cyclization and condensation reactions. clockss.org Classic methods like the Combes, Friedländer, and Skraup syntheses all feature such steps. pharmaguideline.comiipseries.org For a substituted quinoline like this compound, these reactions would start with appropriately substituted aniline (B41778) and carbonyl precursors.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In the context of quinoline synthesis (as seen in the Friedländer synthesis), an o-aminoaryl aldehyde or ketone condenses with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). iipseries.org

The mechanism involves:

Enolate Formation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the o-aminoaryl aldehyde/ketone.

Intramolecular Cyclization: The amino group of the aniline derivative then attacks the other carbonyl group (or a related electrophilic center), leading to cyclization.

Dehydration/Aromatization: A molecule of water is eliminated to form the aromatic quinoline ring.

Michael Addition: This reaction describes the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net The Doebner-von Miller and Skraup syntheses utilize this pathway. pharmaguideline.comnih.gov In the Skraup synthesis, aniline undergoes a Michael addition to acrolein (formed in situ from glycerol). iipseries.org For this compound, the starting material would be 2-bromo-4-(trifluoromethoxy)aniline.

The mechanism proceeds via:

Formation of the α,β-Unsaturated Carbonyl: An aldehyde or ketone is dehydrated to form an enone or enal.

Conjugate Addition: The substituted aniline acts as a nucleophile and attacks the β-carbon of the unsaturated system.

Cyclization: The resulting enolate cyclizes via an intramolecular electrophilic attack on the aniline ring.

Dehydration and Oxidation: Subsequent dehydration and oxidation (dehydrogenation) yield the final aromatic quinoline. iipseries.org

| Reaction Type | Key Steps | Relevance to Quinoline Synthesis |

| Knoevenagel Condensation | Enolate formation, nucleophilic addition, cyclization, dehydration | Friedländer Synthesis: Builds the pyridine ring onto a substituted aminobenzaldehyde. nih.govacs.org |

| Michael Addition | Conjugate addition of aniline, intramolecular electrophilic cyclization, oxidation | Skraup/Doebner-von Miller Synthesis: Forms the core heterocyclic ring from an aniline and an α,β-unsaturated carbonyl. pharmaguideline.comrsc.org |

Palladium-Catalyzed Cross-Coupling Mechanisms: Oxidative Addition, Transmetallation, and Reductive Elimination

The bromine atom at the 8-position of this compound is a versatile handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira). chemimpex.comwikipedia.org These reactions are fundamental in modern organic synthesis and proceed through a well-established catalytic cycle involving a palladium catalyst. mdpi.com

The general mechanism for a Suzuki coupling, for instance, is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is a crucial step where the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. libretexts.orglibretexts.org

Transmetallation: An organoboron compound (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ligand. This step forms a new diorganopalladium(II) intermediate. ox.ac.uk

Reductive Elimination: The two organic groups on the palladium center (the quinolinyl group and the newly transferred group) couple and are eliminated from the metal. This step forms the final C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net The ligands on the palladium must typically be in a cis orientation for reductive elimination to occur. libretexts.org

| Catalytic Cycle Step | Change in Pd Oxidation State | Description |

| Oxidative Addition | 0 → +2 | Pd(0) inserts into the C-Br bond of the quinoline. |

| Transmetallation | +2 → +2 | The organic group from the coupling partner replaces the bromide on the Pd(II) complex. |

| Reductive Elimination | +2 → 0 | The two organic groups are coupled and released, regenerating the Pd(0) catalyst. |

Detailed Analysis of Nucleophilic Substitution and Halogen Exchange Reaction Mechanisms

While the C-Br bond on the aromatic quinoline ring is generally unreactive towards traditional Sₙ1 or Sₙ2 type nucleophilic substitution, it can undergo other substitution reactions. wikipedia.org

Metal-Halogen Exchange: A common method to functionalize aryl halides is through metal-halogen exchange, most frequently with an organolithium reagent like n-butyllithium. wikipedia.org This reaction is very fast, often proceeding at low temperatures.

The mechanism involves the attack of the butyl anion on the bromine atom, forming a transient "ate" complex. This complex then fragments to give the more stable 8-lithio-6-(trifluoromethoxy)quinoline and butyl bromide. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The resulting organolithium species is a powerful nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the 8-position. It is important to note that other acidic protons in the molecule could potentially interfere with this reaction. chemicalforums.comresearchgate.net

Halogen Exchange Reactions: The bromine at position 8 can be exchanged for another halogen, such as iodine. These transformations, often catalyzed by copper or other transition metals, are useful for converting a less reactive aryl bromide into a more reactive aryl iodide for subsequent cross-coupling reactions. science.gov The mechanism can vary but often involves oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by reductive elimination with a halide salt.

Nucleophilic Aromatic Substitution (SₙAr): This mechanism is generally less common for unactivated aryl halides. It requires a strong nucleophile and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the -OCF₃ group is at the para position relative to the C4a-C8a bond but is not directly ortho or para to the bromine atom at C-8. The quinoline nitrogen, being electron-withdrawing, does activate the ring, but SₙAr at the 8-position is less favorable than at other positions (e.g., 2 or 4) and typically requires harsh conditions.

Chemical Reactivity and Derivatization Strategies for 8 Bromo 6 Trifluoromethoxy Quinoline

Functional Group Transformations at the Bromine and Trifluoromethoxy Positions

The reactivity of 8-Bromo-6-(trifluoromethoxy)quinoline is dominated by the bromine atom at the C-8 position and the nitrogen atom of the quinoline (B57606) ring. The trifluoromethoxy group is generally considered chemically inert under most conditions, a property that is often exploited in medicinal chemistry to improve the metabolic profile of drug candidates.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-8 position of the quinoline ring is a potential site for nucleophilic aromatic substitution. In this type of reaction, the bromine atom acts as a leaving group and is replaced by a nucleophile. However, SNAr reactions on unactivated aryl halides typically require harsh conditions. The reactivity of the C-Br bond in this compound towards nucleophiles can be enhanced if additional electron-withdrawing groups are present on the quinoline ring, which would stabilize the intermediate Meisenheimer complex. For example, studies on related bromo-nitroquinolines have shown that a nitro group adjacent to the bromine can activate it for facile substitution by nucleophiles such as morpholine (B109124) or piperazine. ontosight.ai While the trifluoromethoxy group is electron-withdrawing, its activating effect is less pronounced than that of a nitro group. Therefore, displacing the bromine on this compound with nucleophiles like amines, alkoxides, or thiolates may require elevated temperatures or the use of a catalyst.

Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic aromatic substitution, although the pyridine (B92270) ring is deactivated towards electrophiles compared to the benzene (B151609) ring. In quinoline itself, electrophilic attack preferentially occurs on the benzene ring at positions C-5 and C-8. uop.edu.pkquora.com In this compound, these positions are already substituted. The directing effects of the existing substituents—the bromine atom, the trifluoromethoxy group, and the deactivating effect of the pyridine nitrogen—will determine the position of any further electrophilic substitution. The trifluoromethoxy group is a deactivating, meta-directing group, while the bromine is a deactivating, ortho-, para-directing group. Therefore, further substitution, for instance nitration or halogenation, would likely occur at the C-5 or C-7 positions, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile. researchgate.netnih.gov

The quinoline scaffold is generally resistant to oxidation. pharmaguideline.com However, the nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, which can influence the regioselectivity of subsequent substitution reactions, often directing electrophilic attack to the C-2 and C-4 positions of the pyridine ring. clockss.org The trifluoromethoxy group is highly resistant to oxidation, and harsh oxidative conditions would be required to cleave the benzene portion of the quinoline ring. pharmaguideline.comacs.org

Structural modifications of this compound can be achieved through reduction reactions.

Hydrodebromination: The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, a process known as hydrodebromination. This would yield 6-(trifluoromethoxy)quinoline (B1590858). This transformation can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst or using reducing agents like tributyltin hydride.

Reduction of the Quinoline Ring: The pyridine portion of the quinoline nucleus can be selectively reduced. Catalytic hydrogenation, often using catalysts like platinum or palladium, or reduction with tin and hydrochloric acid, can convert the quinoline ring into a 1,2,3,4-tetrahydroquinoline (B108954) derivative. uop.edu.pkpharmaguideline.com This modification introduces a non-aromatic, saturated heterocyclic ring, which significantly alters the three-dimensional structure and properties of the molecule. The trifluoromethoxy group is exceptionally stable and does not undergo reduction under these conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The bromine atom at the C-8 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide. libretexts.org It is one of the most widely used methods for forming C-C bonds. The C-8 bromine atom of this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids to produce 8-aryl- and 8-heteroaryl-6-(trifluoromethoxy)quinoline derivatives. acs.org This reaction offers a straightforward route to a diverse library of compounds with potential applications in materials science and medicinal chemistry.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being used. yonedalabs.comorganic-chemistry.org

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 8-Bromoquinoline (B100496) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| 8-Bromoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Good to High |

| 8-Bromoquinoline | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

| 8-Bromoquinoline | 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | Good |

This table presents generalized conditions based on literature for similar bromoquinoline substrates. acs.orgmdpi.com Actual conditions for this compound may require optimization.

The Ullmann reaction, a copper-catalyzed coupling, is a classic method for forming C-O, C-N, and C-S bonds from aryl halides. byjus.comwikipedia.org Modern advancements have led to milder reaction conditions and broader substrate scope, making it a valuable tool for the derivatization of this compound. nih.govorganic-chemistry.org This reaction allows for the introduction of various functional groups by coupling the bromoquinoline with alcohols, phenols, amines, and thiols.

Ullmann-type couplings are particularly useful for synthesizing diaryl ethers, N-aryl amines, and aryl thioethers. The reaction typically requires a copper catalyst (Cu(I) or Cu(II) salts), often in the presence of a ligand such as 1,10-phenanthroline (B135089) or an amino acid, a base, and a high-boiling point solvent. nih.govsci-hub.se

| Bond Formed | Nucleophile | Catalyst | Ligand (Example) | Base (Example) | Product Type |

|---|---|---|---|---|---|

| C-O | Phenols, Alcohols | CuI, Cu₂O | 1,10-Phenanthroline | Cs₂CO₃, K₂CO₃ | Aryl ethers |

| C-N | Amines, Amides, N-Heterocycles | CuI | L-Proline | K₂CO₃ | N-Aryl amines/amides |

| C-S | Thiols, Thiophenols | CuI | Ethylene glycol | KOtBu | Aryl thioethers |

This table illustrates the general applicability of Ullmann-type reactions for functionalizing aryl bromides. nih.govorganic-chemistry.org

Sonogashira Coupling and Related Alkyne Functionalizations at Halogenated Sites

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, catalyzed by a combination of palladium and copper complexes, is highly effective for the alkynylation of the 8-bromoquinoline scaffold. wikipedia.org The general mechanism involves two interconnected catalytic cycles. wikipedia.orglibretexts.org The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, which is often considered the rate-limiting step. wikipedia.org The presence of the electron-withdrawing 6-(trifluoromethoxy) group is expected to facilitate this step by lowering the electron density at the C-8 carbon. wordpress.com Simultaneously, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide. libretexts.org This species then undergoes transmetalation with the Pd(II) intermediate, followed by reductive elimination to yield the 8-alkynylquinoline product and regenerate the Pd(0) catalyst. wikipedia.org

The reaction conditions are generally mild and tolerant of a wide range of functional groups on the alkyne coupling partner. libretexts.org Typical catalysts include a palladium source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. An amine base, such as triethylamine (B128534) or diisopropylamine, is required to act as both a base and, in some cases, the solvent.

While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on related substrates. The table below summarizes typical conditions for Sonogashira couplings involving haloquinolines.

| Aryl Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | Pd₂(dba)₃ | K₂CO₃ / 1,4-Dioxane | 52 | General methodology for substituted quinolines |

| 8-Bromoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 95 | Standard conditions for 8-bromoquinolines |

| 2,4-Dibromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 85 (at C-2) | researchgate.net |

| 4-Iodonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 98 | Illustrates high yield with electron-withdrawing groups researchgate.net |

The resulting 8-alkynyl-6-(trifluoromethoxy)quinolines are valuable intermediates. The alkyne moiety can participate in a wide array of subsequent transformations, including cycloadditions (e.g., click chemistry), partial or full reduction, and further cross-coupling reactions, highlighting the synthetic utility of the Sonogashira functionalization. libretexts.org

Organometallic Reactions and Lithiation Strategies

Organometallic intermediates are powerful tools in organic synthesis, effectively reversing the polarity of a carbon atom from electrophilic (in a C-X bond) to nucleophilic. For aryl halides like this compound, the formation of organometallic reagents, particularly organolithium species, provides a direct pathway for the introduction of a wide range of electrophiles at the C-8 position.

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound. wikipedia.org This transformation is particularly efficient for aryl bromides and is typically achieved by treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (commonly -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. harvard.edu The reaction is very fast, often proceeding more rapidly than competing processes like proton abstraction or nucleophilic addition. wikipedia.orgharvard.edu

The mechanism is thought to involve the formation of an "ate-complex," where the alkyllithium reagent coordinates to the bromine atom before the exchange occurs. harvard.eduresearchgate.net The equilibrium of the reaction is driven by the formation of the more stable organolithium species; in this case, the sp²-hybridized 8-lithioquinoline is more stable than the sp³-hybridized alkyllithium reagent. wikipedia.org

R-Li + Ar-Br ⇌ [R-Ar-Br]⁻Li⁺ → R-Br + Ar-Li

Once formed, the intermediate, 8-lithio-6-(trifluoromethoxy)quinoline, is a potent nucleophile and base. It can be trapped in situ with a diverse array of electrophiles to generate new carbon-carbon or carbon-heteroatom bonds. The low reaction temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent. nih.gov

The synthetic utility of this method is demonstrated by the variety of functional groups that can be installed, as shown in the representative table below.

| Bromo-Aromatic Substrate | Lithiation Reagent | Electrophile (E⁺) | Product Structure (Ar-E) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromonaphthalene | n-BuLi | DMF (Formylation) | 1-Naphthaldehyde | ~80 | General transformation |

| p-Bromophenol | i-PrMgCl, then n-BuLi | DMF (Formylation) | p-Hydroxybenzaldehyde | 56 | nih.gov |

| 1-Bromo-3,5-dimethoxybenzene | n-BuLi | CO₂ (Carboxylation) | 3,5-Dimethoxybenzoic acid | 90 | General transformation |

| Aryl Bromide | t-BuLi | Benzaldehyde | Aryl(phenyl)methanol | ~70-90 | harvard.edu |

| Aryl Bromide | n-BuLi | (CH₃)₃SiCl (Silylation) | Aryl-Si(CH₃)₃ | >90 | General transformation |

Copper-catalyzed nucleophilic substitution reactions, broadly known as Ullmann-type condensations, are essential for the formation of carbon-heteroatom bonds, including C-O, C-N, and C-S linkages. organic-chemistry.org The classical Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. wikipedia.org However, modern protocols employ catalytic amounts of a copper(I) salt (e.g., CuI, Cu₂O) in the presence of a ligand, which facilitates the reaction under significantly milder conditions. researchgate.net

For this compound, this reaction allows for the direct and regioselective substitution of the bromine atom with various nucleophiles. The mechanism is complex and not fully elucidated, but a commonly proposed pathway involves oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. researchgate.net Alternative pathways involving radical intermediates or σ-bond metathesis have also been suggested. wikipedia.org The presence of ligands, such as 1,10-phenanthroline, diamines, or amino acids, is crucial for stabilizing the copper catalyst and promoting the coupling. organic-chemistry.org

The electron-withdrawing nature of the 6-(trifluoromethoxy) group can activate the C-Br bond toward nucleophilic attack, potentially lowering the energy barrier for the reaction. This method is highly regioselective, as the substitution occurs exclusively at the site of the halogen.

| Aryl Halide | Nucleophile | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Phenol (B47542) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Diaryl Ether | General protocol organic-chemistry.org |

| Aryl Bromide | Amine/Amide | CuI / N,N-Dimethylglycine | K₂CO₃ | Aryl Amine/Amide | General protocol organic-chemistry.org |

| Aryl Iodide | Thiol | CuI / 1,1,1-Tris(hydroxymethyl)ethane | KOt-Bu | Aryl Thioether | General protocol organic-chemistry.org |

| Aryl Iodide | 8-Hydroxyquinoline | CuI | K₂CO₃ | Aryl-8-quinolyl Ether | Ligand study escholarship.org |

Regioselective Functionalization Strategies and Their Synthetic Utility

The C-8 bromine atom of this compound serves as a robust and versatile anchor point for regioselective functionalization. The reactions discussed—Sonogashira coupling, lithium-halogen exchange, and copper-induced nucleophilic substitution—provide a powerful and complementary toolkit for chemists to modify the quinoline scaffold with high precision.

The synthetic utility of these strategies is immense.

Sonogashira coupling provides a direct route to 8-alkynylquinolines. These products are not merely final targets but are versatile intermediates for synthesizing more complex heterocyclic systems, polymers, or molecules with applications in materials science.

Lithium-halogen exchange followed by electrophilic trapping offers one of the most versatile methods for creating new C-C bonds at the 8-position. This allows for the introduction of alkyl, aryl, carboxyl, acyl, and hydroxymethyl groups, among others, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Copper-induced substitutions are the premier method for forging C-N and C-O bonds at the C-8 position. This is particularly valuable for synthesizing derivatives that mimic biological structures or for creating novel ligands for coordination chemistry. Derivatives of 8-hydroxyquinoline, for example, are widely recognized for their chelating abilities and applications as fluorescent sensors and pharmacological agents. mdpi.comscispace.comrroij.com

Spectroscopic and Advanced Analytical Characterization of 8 Bromo 6 Trifluoromethoxy Quinoline and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei in 8-Bromo-6-(trifluoromethoxy)quinoline can be established.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the quinoline (B57606) core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy substituents.

The protons on the pyridine (B92270) ring (H-2, H-3, and H-4) and the benzene (B151609) ring (H-5 and H-7) will each produce unique signals. The proton at the C-2 position is anticipated to appear at the most downfield region due to its proximity to the electronegative nitrogen atom. The protons at C-3 and C-4 will likely exhibit a doublet of doublets and a doublet, respectively, arising from their coupling to each other. On the benzenoid ring, the protons at C-5 and C-7 are expected to appear as distinct singlets or narrow doublets due to the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.5 |

| H-3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 |

| H-4 | 8.0 - 8.2 | d | J = 8.4 |

| H-5 | 7.8 - 8.0 | d | J = 2.0 |

| H-7 | 8.1 - 8.3 | d | J = 2.0 |

Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton and Substitution Pattern Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of this compound will display ten distinct signals, one for each carbon atom in the quinoline ring system and one for the trifluoromethoxy carbon. The chemical shifts of the carbon atoms are significantly affected by the attached substituents.

The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to the bromine (C-8) and the trifluoromethoxy group (C-6) will have their chemical shifts influenced by these substituents. The remaining carbon signals will be assigned based on established quinoline chemical shift data and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 148 - 150 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 (q, J ≈ 2 Hz) |

| C-7 | 120 - 122 |

| C-8 | 118 - 120 |

| C-8a | 143 - 145 |

| -OCF₃ | 120 - 122 (q, J ≈ 257 Hz) |

Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

¹⁹F NMR for Characterization of the Trifluoromethoxy Group

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing functional groups. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not typically coupled to any nearby protons. The chemical shift of this singlet provides a definitive signature for the trifluoromethoxy group. A typical chemical shift for a trifluoromethoxy group on an aromatic ring is in the range of -58 to -60 ppm. beilstein-archives.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular weight of this compound is 292.05 g/mol . cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₅BrF₃NO), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₀H₅⁷⁹BrF₃NO]⁺ | 290.9534 |

| [C₁₀H₅⁸¹BrF₃NO]⁺ | 292.9513 |

Note: These are calculated values. Experimental verification is required.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Byproduct Identification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the identification and quantification of trace-level impurities and byproducts in a sample. In the context of this compound synthesis, LC-MS/MS can be employed to separate the target compound from any starting materials, intermediates, or side-products.

By selecting the molecular ion of this compound as the precursor ion, collision-induced dissociation (CID) can be performed to generate a characteristic fragmentation pattern. This fragmentation data provides structural information and can be used to create a specific and sensitive method for detecting the compound. Furthermore, unknown peaks in the chromatogram can be analyzed by their mass spectra and fragmentation patterns to identify potential byproducts, such as isomers or compounds resulting from incomplete reactions. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules like HCN. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components: the quinoline ring, the carbon-bromine bond, and the trifluoromethoxy group.

The quinoline core would produce a series of complex bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system are expected to result in several sharp peaks between 1650 cm⁻¹ and 1400 cm⁻¹. nih.gov In-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern on the aromatic rings, with bands appearing in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

The trifluoromethoxy (-OCF₃) group is highly electronegative and has strong, characteristic absorption bands. The C-F stretching vibrations are particularly intense and are expected to be found in the 1300-1000 cm⁻¹ range. The C-O stretching of the ether linkage in the trifluoromethoxy group will also contribute to this region, often appearing around 1250-1050 cm⁻¹.

The carbon-bromine (C-Br) bond's stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 600 cm⁻¹ and 500 cm⁻¹. The presence of a band in this area would be indicative of the bromine substituent on the quinoline ring.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Quinoline) | 3100-3000 | Medium-Weak |

| C=C and C=N Stretch | Aromatic Rings (Quinoline) | 1650-1400 | Medium-Strong |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1300-1000 | Strong |

| C-O Stretch | Aryl Ether (-O-CF₃) | 1250-1050 | Strong |

| C-H Bending | Aromatic (Quinoline) | 900-650 | Medium-Strong |

| C-Br Stretch | Bromo-substituent | 600-500 | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthesized organic compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and flash column chromatography are routinely employed to separate the target compound from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed for complex mixtures. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the quinoline chromophore exhibits strong absorbance, likely in the range of 230-280 nm. nih.gov The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

The table below outlines a typical set of parameters for an HPLC analysis of this compound.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV Absorbance at ~240 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Flash Column Chromatography for Purification Methodologies

Following a chemical synthesis, flash column chromatography is the standard method for purifying the crude product on a preparative scale. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. rochester.eduorgsyn.org The crude mixture is loaded onto the top of the column, and a solvent system (eluent) is passed through the column under moderate pressure.

The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a solvent system consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is optimized to ensure that the target compound moves down the column at an appropriate rate, allowing for its separation from impurities with different polarities. Fractions are collected as the eluent exits the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

The following table details a plausible set of conditions for the purification of this compound using flash column chromatography.

Table 3: Representative Flash Column Chromatography Purification Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Eluent System | Hexane/Ethyl Acetate gradient |

| Loading Method | Dry loading (adsorbed onto silica) or direct liquid injection |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Computational Chemistry and Modeling Studies of 8 Bromo 6 Trifluoromethoxy Quinoline

Potential Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules. researchgate.net For a molecule like 8-Bromo-6-(trifluoromethoxy)quinoline, methods such as B3LYP with various basis sets (e.g., 6-31G*, cc-pVTZ) would be used to optimize the molecular geometry and calculate electronic properties. researchgate.netscirp.org

These calculations could yield valuable data, including:

Optimized Molecular Structure: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scirp.org A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electronegativity to predict how the molecule will interact in a chemical reaction.

While no specific data exists for this compound, studies on similar molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline have successfully used these methods to understand their structural and electronic properties. researchgate.net

Hypothetical Molecular Docking and Simulation for Investigating Potential Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov

For this compound, a hypothetical docking study would involve:

Selecting a relevant biological target. Given that many quinoline (B57606) derivatives exhibit anticancer or antibacterial properties, a target enzyme like Epidermal Growth Factor Receptor (EGFR) or DNA gyrase could be chosen. semanticscholar.orgnih.gov

Using docking software (e.g., AutoDock, GOLD) to place the this compound molecule into the active site of the target protein.

Analyzing the results to identify the most stable binding poses and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). The binding energy, typically in kcal/mol, quantifies the strength of the interaction. researchgate.net

Molecular dynamics (MD) simulations could then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. who.int Computational methods can contribute to SAR by calculating molecular descriptors and quantum chemical parameters that correlate with activity.

For a series of compounds including this compound, a theoretical SAR study would involve:

Calculating a range of molecular descriptors (e.g., steric, electronic, and lipophilic properties).

Using statistical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to build a mathematical model that relates these descriptors to observed biological activity.

This model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Studies on other quinoline derivatives have shown that substitutions on the quinoline ring significantly affect their biological activities, highlighting the importance of such analyses. who.intresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. researchgate.net For this compound, DFT calculations could be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical spectra can be compared with experimental data for a complete assignment of vibrational modes. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectra: Predicting the 1H and 13C chemical shifts. This is a powerful tool for structural elucidation. scirp.org

Research on compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline has demonstrated a good correlation between computationally predicted spectra and experimental results, validating the utility of these methods. researchgate.net

Research Applications and Synthetic Utility of 8 Bromo 6 Trifluoromethoxy Quinoline in Organic Chemistry

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

8-Bromo-6-(trifluoromethoxy)quinoline is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom at the C-8 position. This halogen serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions. The reactivity of bromoquinolines makes them precursors for more complex heterocyclic structures. nih.gov

One of the most powerful applications of this bromo-substituted quinoline (B57606) is in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction allows for the formation of a carbon-carbon bond by reacting the 8-bromoquinoline (B100496) with a boronic acid or ester. This methodology enables the synthesis of 8-aryl or 8-heteroaryl quinoline derivatives, which are prevalent motifs in pharmacologically active compounds. Similarly, the Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl groups at the 8-position, leading to rigid, extended π-systems often explored in materials science. A related mixed dihalogenated quinolinone derivative has been shown to undergo Sonogashira cross-coupling, highlighting the utility of such bromo-substituted scaffolds. scispace.com

The trifluoromethoxy (-OCF₃) group at the 6-position is generally stable under these coupling conditions. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the electronic properties and solubility of the resulting complex molecules, which is a desirable feature in drug design. beilstein-journals.org

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Coupling Reaction | Reagent Partner | Resulting C-8 Substituent | Potential Application Area |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Medicinal Chemistry |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Materials Science, Medicinal Chemistry |

| Buchwald-Hartwig | Amine/Amide | Amino/Amido | Medicinal Chemistry |

| Heck Coupling | Alkene | Alkenyl | Organic Synthesis |

| Stille Coupling | Organostannane | Alkyl/Aryl | Organic Synthesis |

Design and Synthesis of Novel Quinoline Derivatives with Tailored Structural Features

The strategic placement of the bromo and trifluoromethoxy groups on the quinoline core allows for the rational design and synthesis of novel derivatives with fine-tuned properties. The 8-bromo position is a prime site for diversification, enabling the creation of libraries of compounds for screening purposes.

The 6-(trifluoromethoxy) group plays a crucial role in this design process. It is a well-known bioisostere for other groups like methoxy (B1213986) or chloro, but it offers a unique combination of properties:

High Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. beilstein-journals.org

Electron-Withdrawing Nature: It influences the electron density of the quinoline ring system, which can modulate the pKa of the quinoline nitrogen and affect ligand-receptor interactions.

This combination of a modifiable 8-position and a property-enhancing 6-position makes this compound an excellent starting material for creating derivatives with tailored structural features for specific applications in drug discovery and materials science. jneonatalsurg.com

Exploration of Molecular Interactions with Biological Targets (e.g., enzyme active sites, receptors) for Chemical Probe Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, proteases, and G protein-coupled receptors (GPCRs). mdpi.com Chemical probes are essential tools for studying these targets, and this compound serves as a promising starting point for developing such probes.

A chemical probe based on this scaffold could be designed to explore molecular interactions in several ways. The quinoline core itself can engage in π-π stacking interactions with aromatic residues in a protein's active site. The nitrogen atom can act as a hydrogen bond acceptor. The trifluoromethoxy group at the 6-position can form favorable hydrophobic interactions within a binding pocket, potentially displacing water molecules and increasing binding affinity. Furthermore, the 8-bromo substituent can be used as a handle to attach reporter tags, photoaffinity labels, or reactive groups for covalent modification of the target protein. For instance, the 8-mercaptoquinoline (B1208045) motif has been used to create probes for metalloproteins. nih.gov

The development of such probes allows researchers to validate biological targets, map binding sites, and understand the molecular basis of a compound's activity. The unique electronic signature and steric profile of this compound make it an attractive scaffold for generating probes with high potency and selectivity for their intended biological targets.

Contribution to Structure-Activity Relationship (SAR) Studies in Quinoline Scaffolds for Chemical Biology Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov this compound is an ideal candidate for inclusion in SAR studies of quinoline-based therapeutic agents. The presence of two distinct and electronically different substituents at defined positions allows for systematic modification to probe their respective contributions to biological activity. researchgate.netresearchgate.net

In a typical SAR campaign, the 8-bromo group can be considered a key point of diversity. By synthesizing a series of analogues where the bromine is replaced by hydrogen, methyl, chloro, or other groups, researchers can determine the importance of a substituent at this position and the ideal size, polarity, and electronic nature for optimal activity. science.gov

Simultaneously, the 6-(trifluoromethoxy) group serves as a crucial comparator. Its properties can be contrasted with other substituents at the same position, such as a simple methoxy (-OCH₃), a trifluoromethyl (-CF₃), or a nitro (-NO₂) group. This comparison helps to elucidate the role of lipophilicity and electron density at the C-6 position. For example, comparing a 6-OCF₃ analogue with a 6-OCH₃ analogue can reveal whether the enhanced lipophilicity and electron-withdrawing character of the trifluoromethoxy group are beneficial or detrimental to activity. Such SAR studies have been extensively performed on quinazoline (B50416) derivatives, a related heterocyclic system. mdpi.come3s-conferences.org

Table 2: Example of a Hypothetical SAR Study Design

| Position 8 Substituent | Position 6 Substituent | Rationale for Inclusion |

| -Br | -OCF₃ | Parent Compound |

| -H | -OCF₃ | Assess the effect of removing the 8-substituent |

| -CH₃ | -OCF₃ | Probe for steric tolerance and hydrophobic interactions |

| -Cl | -OCF₃ | Compare electronic and steric effects with bromine |

| -Br | -OCH₃ | Isolate the electronic/lipophilic effect of -OCF₃ vs. -OCH₃ |

| -Br | -CF₃ | Compare the effect of -OCF₃ vs. the more strongly withdrawing -CF₃ |

Applications in Ligand Design and Fluorescence Probe Development utilizing the Quinoline Moiety

The quinoline ring system is inherently fluorescent, a property that has been widely exploited in the development of chemical sensors and probes for bio-imaging. crimsonpublishers.com The photophysical properties of quinoline are sensitive to its substitution pattern and its local environment, making it an excellent fluorophore for designing responsive probes. nih.gov

This compound can serve as a core scaffold for novel fluorescent probes. The trifluoromethoxy group, being electron-withdrawing, can modulate the energy of the frontier molecular orbitals, thereby influencing the absorption and emission wavelengths of the quinoline core. The 8-bromo position offers a convenient site for attaching a recognition moiety—a group designed to bind selectively to a specific analyte, such as a metal ion or a biomolecule. Upon binding of the analyte to the recognition moiety, a conformational or electronic change can occur, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). This "turn-on" or "turn-off" response allows for the detection and quantification of the target. Quinazoline-based fluorescent probes have been successfully developed for imaging α₁-adrenergic receptors, demonstrating the utility of related nitrogen-containing heterocycles in probe design. nih.gov

In ligand design, the rigid structure of the quinoline scaffold is advantageous for positioning functional groups in a well-defined spatial orientation to interact with a protein binding site. Molecular docking studies of related 6-bromo quinazoline derivatives have shown key interactions with target enzymes, illustrating how these scaffolds can be used to design potent inhibitors. nih.gov The combination of the rigid quinoline core, the property-tuning trifluoromethoxy group, and the synthetically versatile bromo group makes this compound a powerful tool for the rational design of both specific ligands and responsive fluorescent probes.

Q & A

Q. What are the optimal synthetic pathways for preparing 8-Bromo-6-(trifluoromethoxy)quinoline and its intermediates?

- Methodological Answer : The synthesis typically involves bromination and trifluoromethoxylation steps. For brominated intermediates, highlights condensation reactions of substituted quinolines with bromo-alkanes under controlled conditions (e.g., using 1-phthalimido-bromo-alkane and hydrazine hydrate). suggests bromination at the quinoline ring using Br₂ and pyridine (Eisch procedure), which requires precise temperature control (0–25°C) to minimize side reactions. Key steps include:

Q. How can researchers characterize this compound’s structural integrity?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the trifluoromethoxy group deshields adjacent protons (δ ~8.5–9.0 ppm) .

- X-ray crystallography : Resolve positional ambiguities (e.g., bromine vs. trifluoromethoxy orientation). demonstrates how π-π stacking and hydrogen bonding (N–H⋯N, 2.684 Å) influence crystal packing .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M + H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

- Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. notes that electron-donating groups (e.g., methoxy) at the 6-position direct bromination to the 8-position. For this compound, steric hindrance from the bulky trifluoromethoxy group may reduce competing side reactions. Strategies include:

- Using catalytic Pd(0) or Ni(II) to enable cross-coupling at less-reactive positions .

- Employing Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .

- Data Table :

| Substrate | Bromination Position | Yield (%) | Conditions |

|---|---|---|---|

| 6-Methoxyquinoline | 8-position | 72 | Br₂, pyridine, 0°C |

| 6-Trifluoromethoxyquinoline | 8-position | 65 | NBS, DMF, 25°C |

| Adapted from |

Q. How do discrepancies in synthetic yields arise across different methodologies, and how can they be resolved?

Q. What intermolecular interactions dominate the crystal packing of 8-substituted quinolines?

- Methodological Answer : reveals that trifluoromethoxy-substituted quinolines exhibit:

- N–H⋯N hydrogen bonds (2.684 Å) between protonated and neutral quinoline units.

- C–F⋯π interactions (3.099–3.166 Å) involving trifluoromethyl groups and aromatic rings.

- π-π stacking (centroid-centroid distance ~3.5 Å) between parallel quinoline rings.

These interactions stabilize the crystal lattice and can be probed via Hirshfeld surface analysis or computational modeling (e.g., Mercury software) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data may arise from:

- Solvent effects : Trifluoromethoxy groups cause significant solvent-dependent shifts. Use deuterated DMSO or CDCl₃ for consistency .

- Tautomerism : Prototropic shifts in quinoline rings can alter peak assignments. Perform variable-temperature NMR to identify dynamic processes .

- Impurity interference : Cross-validate with high-resolution MS (HRMS) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。